S-(1,1-dioxothiolan-3-yl) ethanethioate

Description

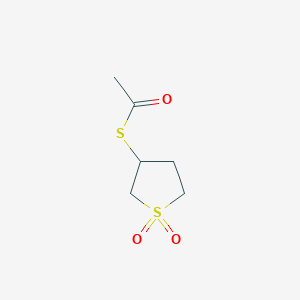

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(1,1-dioxothiolan-3-yl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S2/c1-5(7)10-6-2-3-11(8,9)4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQLUHYRXBWTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201228776 | |

| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201990-25-2 | |

| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201990-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of S 1,1 Dioxothiolan 3 Yl Ethanethioate

Reactivity Profile of the Ethanethioate Moiety

The reactivity of S-(1,1-dioxothiolan-3-yl) ethanethioate is largely dictated by the dual nature of its functional groups: the thioester (ethanethioate) and the sulfone within the 1,1-dioxothiolan ring. The thioester group is a versatile functional handle, participating in a variety of transformations, while the sulfone group acts as a powerful electron-withdrawing moiety, significantly modulating the reactivity of the thioester bond.

The carbonyl carbon of the ethanethioate group in this compound is electrophilic and serves as a primary site for nucleophilic attack. Thioesters, in general, are more reactive toward nucleophiles than their corresponding oxygen ester analogues. This heightened reactivity stems from the lower resonance stabilization of the thioester linkage compared to the ester linkage. The larger size of the sulfur atom results in less effective overlap between its lone pair orbitals and the carbonyl π-system.

This inherent reactivity is further amplified by the presence of the 1,1-dioxothiolan (sulfolane) ring. The two oxygen atoms double-bonded to the sulfur atom in the sulfone group exert a strong electron-withdrawing inductive effect. This effect is transmitted through the carbon framework to the thioester moiety, increasing the partial positive charge on the carbonyl carbon and making it an even more potent electrophile. Consequently, the compound is highly susceptible to attack by a wide range of nucleophiles, including amines, thiolates, and hydroxide (B78521) ions. rsc.orgharvard.edu For instance, the reaction with a thiolate anion proceeds via a nucleophilic acyl substitution mechanism, leading to a thiol-thioester exchange. harvard.edu

The thioester bond of this compound is susceptible to hydrolysis, a reaction that cleaves the bond to yield 3-mercapto-1,1-dioxothiolan and acetic acid. This process is of significant interest as it provides a direct route to the corresponding thiol. The hydrolysis of thioesters can be mediated by acid or base, or it can proceed, albeit slowly, at neutral pH. harvard.edu

The observed rate of hydrolysis for a thioester is a composite of acid-mediated, pH-independent, and base-mediated pathways. harvard.edu

Base-mediated hydrolysis: This is typically the most efficient pathway. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. The strong electron-withdrawing nature of the adjacent sulfone group in this compound is expected to significantly accelerate this process compared to simple alkyl thioacetates.

Acid-mediated hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which further activates the carbonyl carbon towards attack by a weak nucleophile like water.

pH-independent hydrolysis: This pathway involves the direct attack of water on the thioester. While thermodynamically favorable, the reaction of thioesters with oxygen nucleophiles like water is kinetically slow for unactivated thioesters. harvard.edu

Various methods exist for the conversion of thioacetates to thiols, ranging from traditional alkaline hydrolysis to milder procedures using reagents like lithium aluminum hydride or borohydride (B1222165) exchange resins, which can be advantageous when other functional groups sensitive to harsh basic conditions are present. ias.ac.inthieme-connect.de

The stability, or lability, of the thioester bond in this compound is governed by a combination of electronic and steric factors.

Electronic Factors:

Inductive Effects: The primary factor influencing the lability of this specific thioester is the powerful electron-withdrawing inductive effect of the sulfone group (-SO₂-). This effect polarizes the C-S bond and, more importantly, significantly increases the electrophilicity of the carbonyl carbon, making the thioester bond more susceptible to cleavage by nucleophiles. mdpi.com

Resonance: Thioesters exhibit less resonance stabilization compared to esters due to the poor orbital overlap between the 3p orbitals of sulfur and the 2p orbitals of the carbonyl carbon. This inherent electronic property contributes to the higher free energy of thioesters and their greater reactivity. harvard.edu

Steric Factors: While less influential than the electronic effects in this molecule, steric hindrance around the carbonyl group or the sulfur atom could potentially decrease the rate of nucleophilic attack. However, the five-membered sulfolane (B150427) ring and the acetyl group are relatively unhindered, suggesting that electronic factors are the dominant drivers of reactivity.

The table below summarizes the key factors affecting the thioester bond lability in the target molecule.

| Factor | Description | Impact on Lability |

| Inductive Effect | The sulfone (-SO₂) group is strongly electron-withdrawing. | Increases lability by enhancing the electrophilicity of the carbonyl carbon. |

| Resonance Effect | Poor orbital overlap between sulfur 3p and carbonyl 2p orbitals. | Increases lability due to lower ground-state stabilization compared to esters. |

| Steric Hindrance | The accessibility of the carbonyl carbon to incoming nucleophiles. | Minimal effect in this molecule; the reactive site is relatively unhindered. |

Thioacetate (B1230152) derivatives are versatile precursors for the generation of thiyl radicals, which are valuable intermediates in organic synthesis. rsc.orgresearchgate.net These radicals can be formed under mild conditions and participate in a wide array of transformations, often with high degrees of selectivity. rsc.org

The generation of thiyl radicals from thioacetates no longer relies solely on harsh thermal conditions or UV irradiation. Modern synthetic chemistry employs a variety of milder and more selective initiation methods. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool. For example, a ruthenium complex like Ru(bpy)₃Cl₂ can be excited by visible light, after which it engages in a single-electron transfer (SET) with the thioacetate to generate the desired thiyl radical. rsc.org

Photoinitiators: Organic dyes and other photoinitiators, such as Eosin Y or 9H-thioxanthen-9-one, can be activated by low-energy visible light (e.g., blue LEDs) to initiate radical formation. acs.orgnih.gov

Thermal Initiators: Traditional radical initiators like azobisisobutyronitrile (AIBN) can be used, though they often require elevated temperatures. nih.gov

Redox Initiation: Systems based on redox chemistry, such as those employing Fenton-type reagents, can also be used to generate radicals under specific conditions, eliminating the need for light or high heat. nih.gov

Oxygen-Mediated Initiation: Under certain conditions, atmospheric oxygen can initiate the formation of thioacid-derived radicals, offering a particularly mild and convenient approach. rsc.org

The table below outlines some modern methods for radical initiation from thioacetate precursors.

| Initiation Method | Catalyst/Initiator | Conditions | Key Feature |

| Photoredox Catalysis | Ru(bpy)₃Cl₂ | Visible Light (e.g., blue LEDs), Room Temp. | Mild conditions, high efficiency. rsc.org |

| Organic Photosensitization | Eosin Y, 9H-thioxanthen-9-one | Visible Light (e.g., blue LEDs), Room Temp. | Metal-free initiation. acs.orgnih.gov |

| Oxygen Initiation | Atmospheric O₂ | Room Temperature | Exceptionally mild, reagent-free initiation. rsc.org |

| Redox Initiation | Fenton's Reagent (Fe²⁺/H₂O₂) | Room Temperature | Avoids light and high heat. nih.gov |

Radical reactions involving thioacetate-derived radicals are synthetically valuable due to the high levels of control that can often be achieved. rsc.org

Chemoselectivity: This refers to the selective reaction of the radical with one functional group over others. Thioacid-derived radical reactions are known for their high chemoselectivity. For example, in acyl thiol-ene reactions, the thiyl radical adds preferentially to an alkene in the presence of other potentially reactive functional groups. rsc.org The choice of catalyst and reaction conditions can be tuned to favor one reaction pathway over another, a principle used in enzyme-catalyzed radical reactions to control outcomes. biorxiv.orgnih.gov

Regioselectivity: This describes the preference for reaction at one position over another. wikipedia.orgnumberanalytics.com A classic example is the addition of a thioacid radical to an unsymmetrical alkene. The addition typically proceeds with anti-Markovnikov selectivity, where the sulfur atom adds to the less substituted carbon of the double bond. rsc.org This outcome is dictated by the formation of the more stable carbon-centered radical intermediate at the more substituted position. youtube.com This predictable regioselectivity is a cornerstone of radical-mediated hydrothiolation reactions.

Diastereoselectivity: This refers to the preferential formation of one diastereomer over other possibilities. In radical cyclization reactions, such as those of 1,6-dienes initiated by a thiyl radical, high levels of diastereoselectivity are often observed. The stereochemical outcome can frequently be predicted using models like the Beckwith-Houk model. acs.orgnih.gov This model posits a chair-like transition state where substituents preferentially occupy pseudo-equatorial positions to minimize steric strain, leading to the formation of the cis product in 5-exo-trig cyclizations. acs.orgnih.gov The ability to control the spatial arrangement of newly formed stereocenters is crucial for the synthesis of complex molecules. nih.govcmu.edu

Radical Mediated Reactions of Thioacetate Derivatives

Radical Dethiocarboxylation

Radical dethiocarboxylation represents a chemical transformation where a thioester functional group is removed from a molecule via a radical intermediate, with the concomitant loss of carbon monoxide and a thiol radical. While radical reactions involving organosulfones are well-documented, particularly in the context of desulfonylation, the specific radical dethiocarboxylation of this compound is not extensively detailed in contemporary literature. However, the mechanism can be postulated based on fundamental principles of radical chemistry.

The process would likely be initiated by a radical initiator, which abstracts an atom to generate a carbon-centered radical on the molecule. For a thioester, the reaction is less common than radical decarboxylation of, for example, Barton esters. A hypothetical pathway could involve the homolytic cleavage of the C-S bond, which is generally weaker than the C-C or C-O bonds. However, a true "dethiocarboxylation" implies a more complex fragmentation. More commonly, thioesters participate in radical reactions through other pathways, such as additions to the thiocarbonyl group or reactions involving adjacent parts of the molecule.

In the context of this compound, the presence of the sulfone group could influence radical pathways. The sulfonyl group is a powerful electron-withdrawing moiety that can stabilize adjacent radicals to some extent, although its primary influence is on the acidity of α-protons. It is more established that sulfone groups themselves can be extruded under radical conditions, a process known as desulfonylation.

Reactivity of the 1,1-Dioxothiolane Ring System

The 1,1-dioxothiolane ring, also known as the sulfolane ring, is a five-membered cyclic sulfone. Its chemistry is dominated by the properties of the sulfonyl group, which imparts significant stability and unique reactivity to the molecule.

The sulfonyl group (–SO₂–) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This property has several significant effects on the adjacent thioester functionality in this compound.

Inductive Effect : The sulfone group exerts a powerful negative inductive effect (–I effect), withdrawing electron density from the surrounding carbon framework. This makes the carbon atom to which the thioester is attached (C3 of the thiolane ring) more electrophilic.

Acidity of α-Protons : The protons on the carbons adjacent to the sulfone group (at the C2 and C5 positions) are significantly more acidic than those in a typical alkane. This is because the resulting carbanion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfone group.

Leaving Group Ability : The sulfonyl group can act as a leaving group in certain nucleophilic substitution and elimination reactions, although this is less common than for halides or tosylates. Recent advancements have shown that the C–SO₂ bond can be activated for cross-coupling reactions. researchgate.net

The interplay of these effects governs the reactivity of the entire molecule, making the sulfolane ring not just a spectator but an active participant in chemical transformations.

It is important to clarify that the title compound, this compound, contains a sulfone group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms) and not a sulfoxonium group. A sulfoxonium ylide is a neutral species with a positively charged sulfur atom bonded to two organic residues, an oxygen atom, and a negatively charged carbon atom.

However, the photochemistry of sulfoxonium ylides is a rich and expanding field, and it is conceivable that the sulfone in the 1,1-dioxothiolane ring could be chemically modified to form a sulfoxonium species, which could then undergo photochemical reactions. researchgate.net Photochemical reactions involving sulfoxonium ylides have garnered significant attention as they can serve as precursors to radicals or free carbenes under visible-light irradiation. researchgate.netresearchgate.net

Recent research has demonstrated that vinyl sulfoxonium ylides can undergo highly regioselective [4+2]-annulation reactions under light-mediated conditions to form complex scaffolds like substituted naphthalenes. nih.gov These reactions can proceed at room temperature without an external photosensitizer, as the in situ-generated ylide can itself absorb light and initiate the reaction. nih.gov A proposed mechanistic pathway involves photoredox-mediated single-electron transfer steps to generate key radical intermediates that drive the reaction forward. researchgate.net

Table 1: Comparison of Sulfone vs. Sulfoxonium Ylide

| Feature | Sulfone Group (in title compound) | Sulfoxonium Ylide |

| Structure | R-SO₂-R' | R₂(S⁺)(O⁻)=C⁻R'₂ |

| Charge | Neutral | Neutral (Zwitterionic) |

| Typical Reactivity | Electron-withdrawing, stabilizes α-carbanions, can be a leaving group in cross-coupling. | Carbene transfer reactions (cyclopropanation), rearrangements, radical formation under photolysis. |

| Photochemical Role | Generally not photo-active in cycloadditions. | Can act as a photosensitizer or precursor to reactive intermediates upon irradiation. researchgate.netnih.gov |

Organosulfones have emerged as versatile partners in transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov The traditionally inert C–SO₂ bond can be catalytically activated to participate in a variety of bond-forming transformations, positioning sulfones as alternatives to organic halides. researchgate.netacs.org This has led to significant advancements in desulfonylative functionalizations. researchgate.net

Various transition metals, including palladium, nickel, and copper, have been shown to catalyze these reactions. nih.gov

Palladium-Catalysis : Palladium catalysts are effective for Suzuki-Miyaura-type reactions where the sulfone group acts as a leaving group. For instance, heteroaryl allyl sulfones can fragment in the presence of a Pd(0) catalyst to generate a sulfinate, which then participates in cross-coupling with an aryl halide via SO₂ extrusion. rsc.org

Nickel-Catalysis : Nickel catalysts have proven effective in Kumada cross-couplings of aryl sulfones with Grignard reagents. rsc.org The success of these reactions is highly dependent on the nature of the nickel catalyst and the organomagnesium reagent. rsc.org

Copper-Catalysis : Copper-catalyzed reactions have also been developed, where reactive intermediates such as Cu-carbene complexes have been identified as key species in the C–SO₂ bond activation process. nih.gov

These catalytic methods allow for the transformation of the sulfone moiety, enabling the 1,1-dioxothiolane ring to be opened or functionalized in ways not achievable through classical methods.

Table 2: Examples of Transition-Metal Catalyzed Sulfone Transformations

| Catalyst System | Reaction Type | Description | Reference |

| Pd(0) / Ligand | Desulfonylative Cross-Coupling | Allyl sulfones serve as sulfinate precursors which couple with aryl electrophiles, extruding SO₂. | rsc.org |

| NiCl₂(PPh₃)₂ | Kumada Cross-Coupling | Aryl sulfones couple with aryl Grignard reagents to form biaryl compounds. | rsc.org |

| Cu Catalyst | Desulfonylative Cross-Coupling | Benzylic sulfones are activated, potentially via Cu-carbene intermediates, for coupling reactions. | nih.gov |

Intermolecular and Intramolecular Reaction Mechanisms

The thioester group is a key functional group in biochemistry and organic synthesis. It is more reactive than an ester towards nucleophilic attack due to the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻) and the weaker C–S bond compared to the C–O bond.

The primary reaction pathway for thioesters is nucleophilic acyl substitution. This mechanism involves two main steps: nucleophilic attack on the electrophilic carbonyl carbon followed by the departure of the thiolate leaving group.

Nucleophilic Attack : A nucleophile (Nu⁻) attacks the carbonyl carbon of the thioester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.

Leaving Group Departure : The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the thiolate group (⁻SR') is expelled as the leaving group.

This general mechanism applies to a variety of transformations:

Hydrolysis : When the nucleophile is water, the product is a carboxylic acid and a thiol. This reaction is fundamental in many biological processes. libretexts.org

Aminolysis : Reaction with an amine (R''NH₂) as the nucleophile results in the formation of a more stable amide bond and a thiol. This thioester-amide exchange is a plausible pathway for the prebiotic formation of peptides. nih.gov

Alcoholysis : An alcohol can act as a nucleophile to convert a thioester into an ester. This reaction is generally energetically downhill as esters are typically more stable than thioesters. libretexts.org

Transthioesterification : Reaction with another thiol results in the exchange of the thiol portion of the thioester, a process catalyzed by enzymes in many biological systems. libretexts.org

In biological systems, thioesters like acetyl-CoA are central metabolic intermediates, acting as acyl group carriers. libretexts.org The reactivity of the thioester bond is harnessed by enzymes to drive otherwise unfavorable reactions. Thioesterases are a class of enzymes that specifically catalyze the hydrolysis of thioester bonds. nih.gov

Mechanism of Formation of 1,1-Dioxothiolane Derivatives

The formation of 1,1-dioxothiolane derivatives from this compound proceeds through a nucleophilic substitution reaction. In this mechanism, the carbon atom at the 3-position of the 1,1-dioxothiolane ring is the electrophilic center. This carbon is susceptible to attack by a nucleophile, leading to the displacement of the ethanethioate group, which acts as a leaving group.

The reaction is generally considered to follow a bimolecular nucleophilic substitution (SN2) mechanism. The key steps of this proposed mechanism are:

Nucleophilic Attack: An incoming nucleophile (Nu:⁻) attacks the electrophilic carbon atom at the 3-position of the this compound molecule. This attack occurs from the side opposite to the leaving group.

Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom. In this state, the carbon atom is pentacoordinate.

Leaving Group Departure: The carbon-sulfur bond of the ethanethioate group breaks, and the ethanethioate anion departs. Simultaneously, a new bond is formed between the nucleophile and the carbon atom. This results in the formation of the new 1,1-dioxothiolane derivative.

The feasibility and rate of this reaction are influenced by several factors, including the strength of the nucleophile, the stability of the leaving group, and the steric hindrance around the reaction center. The ethanethioate anion is a reasonably good leaving group due to the ability of the sulfur atom and the carbonyl group to delocalize the negative charge, thus stabilizing the anion.

Applications of S 1,1 Dioxothiolan 3 Yl Ethanethioate in Organic Synthesis

S-(1,1-Dioxothiolan-3-yl) Ethanethioate as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate is predicated on the reactivity of its constituent functional groups: the thioacetate (B1230152) and the sulfolane (B150427) ring. The sulfolane group, a five-membered ring containing a sulfone, is a polar and chemically robust moiety. wikipedia.orgnih.gov The thioacetate group, on the other hand, provides a convenient route for the introduction of a thiol group or for conversion into other carboxylic acid derivatives.

Introduction of Thiol Groups via Thioacetate Derivatives

Thioacetates are widely recognized as stable and easily handled precursors for the generation of thiols. youtube.com The general strategy involves the cleavage of the thioester bond, typically under basic or acidic conditions, to unmask the free thiol. This approach circumvents the direct use of volatile and odorous thiols. While specific studies on this compound are not available, the principle of this transformation is a cornerstone of organic synthesis.

The deprotection of a thioacetate to a thiol can be achieved through various methods, as illustrated in the following table:

| Reagent/Condition | Description |

| Sodium hydroxide (B78521) (NaOH) | A common method for saponification of the thioester. |

| Sodium methoxide (B1231860) (NaOMe) | A strong base that can effectively cleave the thioester bond. |

| Hydrazine (N₂H₄) | Can be used for the selective deacetylation of thioacetates. |

| Acid catalysis (e.g., HCl) | Hydrolysis can also be effected under acidic conditions. |

The resulting thiol, in this hypothetical case 3-mercaptosulfolane, would then be available for subsequent reactions, such as nucleophilic additions or the formation of disulfides.

Formation of Carboxylic Acid Derivatives from Thioesters

Thioesters, including thioacetates, are activated forms of carboxylic acids and can be converted into a variety of other carboxylic acid derivatives such as esters, amides, and anhydrides. thieme-connect.de This reactivity stems from the fact that the thiolate is a better leaving group than an alkoxide. Although direct examples involving this compound are absent from the literature, the general transformation is well-established.

The conversion of a thioester to other carboxylic acid derivatives typically involves reaction with a suitable nucleophile:

| Nucleophile | Resulting Derivative |

| Alcohol (R'OH) | Ester |

| Amine (R'NH₂) | Amide |

| Carboxylate (R'COO⁻) | Anhydride (B1165640) |

Utility in Complex Molecule Construction

The bifunctional nature of this compound, possessing both a reactive thioester and a stable sulfolane core, suggests its potential as a building block in the synthesis of more complex molecules.

Role as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex products in a single step from three or more starting materials. chemistryforsustainability.orgmdpi.comrsc.orgmdpi.com While there is no specific mention of this compound in the context of MCRs, molecules with similar functionalities can participate in such reactions. For instance, the thiol generated from the thioacetate could act as a nucleophile in reactions like the Asinger or Ugi reactions.

Strategies for Functional Group Diversification

The sulfolane ring of this compound is generally stable to many reaction conditions. researchgate.net However, the thioacetate group provides a handle for a variety of functional group interconversions. Beyond conversion to a thiol or other carboxylic acid derivatives, the sulfur atom can be involved in a range of transformations.

Application in Peptide and Glycan Synthesis Strategies

Thiol-containing molecules are crucial in the synthesis and modification of peptides and glycans. nih.gov Thiols can be used for native chemical ligation in peptide synthesis or for the introduction of specific functionalities onto carbohydrates. libretexts.org While there is no direct evidence of this compound being used in these areas, its potential as a precursor to a sulfolane-containing thiol suggests hypothetical applications. For example, the incorporation of a sulfolane moiety could modify the solubility and conformational properties of peptides or glycans.

Advanced Applications of Thioacetate and Sulfone Moieties

The unique structural combination of a thioacetate group and a sulfone moiety within the same molecule, this compound, opens avenues for its application in advanced organic synthesis and materials science. These functional groups impart specific chemical reactivities and physical properties that are valuable in the construction of complex molecular architectures and functional materials.

Precursors in Self-Assembly Materials and Multifunctional Layers

The sulfone group in this compound is a key feature that can be exploited in the formation of self-assembled materials. Sulfones are known to be incorporated into self-assembled monolayers (SAMs). biu.ac.il The polarity and the potential for dipole-dipole interactions of the sulfone moiety can contribute to the ordering and stability of molecular layers. acs.org For instance, research has shown that sulfone-containing molecules can form well-defined monolayer films. biu.ac.il

The thioacetate group, upon hydrolysis to a thiol, provides a versatile anchor for attaching the molecule to various surfaces, particularly noble metals like gold, which is a common strategy in the fabrication of SAMs. This allows for the creation of multifunctional layers where the sulfone group can then influence the surface properties or participate in further chemical transformations.

The interplay between the surface-anchoring thiol (derived from the thioacetate) and the interaction-mediating sulfone can be harnessed to create organized molecular assemblies with tailored properties. For example, the sulfone group can enhance the water solubility of monomers in aqueous polymerization-induced self-assembly (PISA), while also stabilizing the resulting polymer assemblies through sulfone-sulfone bonding. acs.org This suggests that this compound could serve as a precursor for polymers used in creating adaptive nanostructures.

Table 1: Functional Group Roles in Self-Assembly

| Functional Group | Role in Self-Assembly | Potential Application for this compound |

|---|---|---|

| Thioacetate | Precursor to a thiol anchor group for surface attachment. | Formation of self-assembled monolayers on metal substrates. |

Role of Thioesters as Protecting Groups in Organic Synthesis

In the realm of organic synthesis, protecting groups are crucial for masking reactive functional groups to prevent them from undergoing unwanted reactions during a chemical transformation. Thioesters, and their related compounds thioacetals, can function as effective protecting groups for various functionalities. khanacademy.orgyoutube.com

The thioacetate group in this compound can be considered a protected form of a thiol. Thiols are reactive species that can undergo oxidation or act as nucleophiles. By protecting the thiol as a thioacetate, it is rendered less reactive towards a range of reaction conditions. The thioacetate can be selectively deprotected, typically by hydrolysis under basic or acidic conditions, to reveal the free thiol at a desired stage in a synthetic sequence.

This strategy is particularly useful in multi-step syntheses where other parts of the molecule need to be modified without affecting the thiol functionality. The stability of the thioacetate allows for a broader range of chemical transformations to be performed elsewhere in the molecule.

Table 2: Protecting Group Strategy

| Protecting Group | Protected Functional Group | Deprotection Conditions |

|---|---|---|

| Thioacetate | Thiol | Acidic or basic hydrolysis |

The use of thioacetals, which are structurally similar to the environment of the sulfur atom in thioesters, as protecting groups is well-established. youtube.com They are known to be stable under both acidic and basic conditions, offering an advantage over their oxygen-based acetal (B89532) counterparts. youtube.com This stability profile highlights the potential of sulfur-containing protecting groups in complex synthetic pathways.

Advanced Characterization and Analytical Methodologies for S 1,1 Dioxothiolan 3 Yl Ethanethioate

Spectroscopic Techniques for Structural and Purity Assessment

Spectroscopic methods are fundamental to the elucidation of the chemical structure and the assessment of the purity of S-(1,1-dioxothiolan-3-yl) ethanethioate. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of an organic molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of this compound, specific proton signals would be expected. The protons on the thiolane ring would likely appear as complex multiplets due to spin-spin coupling. The methine proton at the 3-position, bonded to the sulfur of the ethanethioate group, would have a distinct chemical shift. The protons of the ethyl group in the ethanethioate moiety would present as a characteristic quartet and triplet pattern. The exact chemical shifts (ppm) and coupling constants (Hz) would be critical for confirming the structure.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ethanethioate group would be expected to have a chemical shift in the downfield region. The carbons of the thiolane ring would appear at specific resonances, with their positions influenced by the sulfone group and the thioester linkage.

Interactive Data Table: Expected NMR Data (Hypothetical)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiolane Ring CH₂ | Data not available | Data not available |

| Thiolane Ring CH | Data not available | Data not available |

| Ethanethioate CH₃ | Data not available | Data not available |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. A strong absorption band would be anticipated for the carbonyl (C=O) stretching of the thioester group. Additionally, characteristic peaks for the symmetric and asymmetric stretching of the sulfone (SO₂) group would be prominent. C-H stretching and bending vibrations for the aliphatic portions of the molecule would also be present.

Interactive Data Table: Expected FTIR Absorption Bands (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Thioester) | Data not available |

| SO₂ (Sulfone) | Data not available |

Mass Spectrometry (Electron Ionization and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound.

Electron Ionization (EI) Mass Spectrometry: EI-MS would likely lead to the fragmentation of the this compound molecule. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ions. The fragmentation pattern would provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precise mass measurement allows for the determination of the elemental formula of the compound, confirming its atomic composition.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

Gas Chromatography (GC) for Purity and Volatile Analysis

Gas Chromatography (GC) is a suitable method for assessing the purity of this compound, provided the compound is sufficiently volatile and thermally stable. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate the target compound from any volatile impurities or residual solvents. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple and rapid technique often used to monitor the progress of chemical reactions. For the synthesis of this compound, TLC could be employed to track the consumption of starting materials and the formation of the product. The retention factor (Rf) value of the compound would be dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase used.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Detailed experimental data regarding the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) is not extensively available in publicly accessible scientific literature. Method development for this specific compound would typically involve the selection of an appropriate stationary phase, mobile phase composition, and detector based on the physicochemical properties of the molecule. For a compound with the structural features of this compound, a reverse-phase HPLC method would likely be the initial approach.

A hypothetical HPLC method development could involve the parameters outlined in the table below. It is crucial to note that these are theoretical starting points and would require empirical validation and optimization.

| Parameter | Suggested Starting Condition | Rationale |

| Stationary Phase | C18 or C8 column (e.g., 4.6 x 250 mm, 5 µm) | The nonpolar nature of C18 and C8 stationary phases is suitable for retaining moderately polar to nonpolar analytes like thioesters. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution would be effective in resolving the analyte from potential impurities with varying polarities. |

| Detector | UV-Vis Detector | The thioester and sulfone functional groups may exhibit some UV absorbance, allowing for detection and quantification. The specific wavelength for maximum absorbance would need to be determined experimentally. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. |

| Injection Volume | 10-20 µL | A typical injection volume for quantitative analysis. |

Other Relevant Analytical Approaches

Potentiometric and Iodometric Titration for Concentration and Purity Determination

Specific protocols for the potentiometric or iodometric titration of this compound are not readily found in current literature. However, the chemical nature of the compound allows for theoretical consideration of these classical analytical techniques for purity and concentration determination.

Potentiometric Titration: Potentiometric titration could potentially be employed, taking advantage of the sulfone group, which is a key structural feature. Sulfolane (B150427), the parent heterocyclic compound of the dioxothiolan ring, and its derivatives have been explored as solvents for potentiometric titrations. acs.org This suggests that the electrochemical properties of the sulfone moiety might provide a basis for developing a potentiometric method for the quantification of this compound. The titration would involve monitoring the change in potential of a suitable indicator electrode as a titrant is added, with the equivalence point indicating the concentration of the analyte.

Iodometric Titration: Iodometric titration is a versatile redox titration method used for determining the concentration of oxidizing or reducing agents. wikipedia.org The thioester linkage in this compound could potentially be susceptible to hydrolysis to yield a thiol, which can then be titrated with iodine. In this indirect approach, an excess of a known amount of iodine would be added to the sample, and the unreacted iodine would then be back-titrated with a standard solution of a reducing agent, such as sodium thiosulfate. xylemanalytics.comresearchgate.net A starch indicator is typically used to signal the endpoint of the titration, which is characterized by the disappearance of the blue iodine-starch complex color. wikipedia.orgresearchgate.net The feasibility and stoichiometry of the reaction between the analyte and iodine would need to be established experimentally.

Thermochemical Data Analysis (Gas Phase, Condensed Phase, Reaction Thermochemistry)

Comprehensive, experimentally determined thermochemical data specifically for this compound, including its gas phase, condensed phase, and reaction thermochemistry, are not available in the NIST Chemistry WebBook or other prominent thermochemical databases. nist.govnist.govnist.gov Such data, which includes parameters like enthalpy of formation, entropy, and heat capacity, are fundamental for understanding the compound's stability and reactivity.

For context, thermochemical data for simpler, related compounds such as S-Ethyl ethanethioate are available and provide a reference point for the type of information that would be valuable for this compound. nist.govnist.govnist.gov

Gas Phase Ion Energetics Studies

Similar to the thermochemical data, specific experimental studies on the gas phase ion energetics of this compound are not present in the available scientific literature. nist.govnist.govnist.gov This area of study focuses on properties such as ionization energy and proton affinity, which are crucial for understanding the behavior of the molecule in mass spectrometry and for elucidating its intrinsic chemical properties in the absence of solvent effects. The NIST WebBook, a primary resource for such data, contains information for related compounds like S-Ethyl ethanethioate, but not for the specific compound of interest. nist.govnist.govnist.gov

Computational and Theoretical Chemistry Studies of S 1,1 Dioxothiolan 3 Yl Ethanethioate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Currently, there is no published data from quantum chemical calculations detailing the electronic structure and reactivity of S-(1,1-dioxothiolan-3-yl) ethanethioate. Such studies would be invaluable for understanding the molecule's fundamental properties. Typically, these calculations would provide insights into:

Molecular Orbital Energies (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO gap can indicate the molecule's kinetic stability and its susceptibility to electronic excitation.

Electron Density Distribution and Electrostatic Potential: These calculations would reveal the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for nucleophilic and electrophilic attack.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from conceptual DFT, could provide a quantitative measure of the molecule's reactivity.

A hypothetical data table for such calculations would look like this:

| Parameter | Calculated Value | Method/Basis Set |

| HOMO Energy | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | Data not available |

| Dipole Moment | Data not available | Data not available |

| Mulliken Atomic Charges | Data not available | Data not available |

Molecular Modeling and Docking Studies for Interaction Analysis

No molecular modeling or docking studies specifically investigating the interactions of this compound with biological targets or other molecules have been reported in the scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.commdpi.com

Should such studies be undertaken, they would likely focus on:

Binding Affinity and Mode: Predicting how strongly the compound binds to a specific protein target and identifying the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Target Identification: Screening the compound against various biological targets to identify potential therapeutic applications.

A representative data table from a hypothetical docking study might include:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Mechanistic Pathway Elucidation through Computational Simulations

The elucidation of reaction mechanisms involving this compound through computational simulations is another area that remains unexplored. Computational chemistry can be a powerful tool to map out the potential energy surfaces of chemical reactions, identify transition states, and calculate activation energies. researchgate.net This information is critical for understanding reaction kinetics and selectivity. For instance, simulations could be used to investigate the hydrolysis of the ethanethioate group or reactions involving the sulfone moiety.

Conformation Analysis and Conformational Landscapes

A detailed conformational analysis of this compound has not been documented. The five-membered thiolane-1,1-dioxide ring is known to adopt non-planar conformations, and the presence of the flexible ethanethioate substituent would further increase the conformational complexity. A thorough conformational analysis would involve:

Identifying Low-Energy Conformers: Using computational methods to search the conformational space and identify the most stable geometries of the molecule.

Determining Rotational Barriers: Calculating the energy barriers for rotation around single bonds, such as the C-S bond connecting the ring to the ethanethioate group.

Constructing a Conformational Landscape: Visualizing the potential energy surface as a function of key dihedral angles to understand the relative populations of different conformers.

Derivatives of S 1,1 Dioxothiolan 3 Yl Ethanethioate and Future Research Directions

Synthesis and Research of Diverse S-(1,1-Dioxothiolan-3-yl) Ethanethioate Derivatives

The chemical versatility of the this compound scaffold allows for extensive modification. Research efforts are increasingly directed towards synthesizing derivatives with tailored properties, including compounds bearing multiple sulfolane (B150427) rings, specific stereoisomers, and those integrated into larger, more complex heterocyclic frameworks.

Exploration of Compounds with Multiple 1,1-Dioxothiolan-3-yl Moieties

The synthesis of molecules containing two or more 1,1-dioxothiolan-3-yl units represents a significant area of interest. Such compounds could act as multivalent ligands or building blocks for coordination polymers and advanced materials. The synthetic challenge lies in developing efficient coupling strategies to link multiple sulfolane moieties to a central scaffold. Research into related bis-heterocyclic systems provides a foundation for these efforts. For instance, methods developed for synthesizing compounds with multiple 1,3-dithia heterocycles, which are known to form charge-transfer complexes, could be adapted for this purpose. researchgate.net The goal is to control the spatial arrangement of the polar 1,1-dioxothiolan groups to create materials with unique electronic or host-guest properties.

Investigation of Chiral S-(1,1-Dioxothiolan-3-yl) Derivatives

Chirality plays a critical role in the biological activity and material properties of molecules. nih.gov Consequently, the synthesis of enantiomerically pure derivatives of this compound is a key research direction. Strategies for achieving this include the "chiral pool" approach, which utilizes readily available, enantiopure starting materials like amino acids. nih.gov Asymmetric synthesis, employing chiral catalysts or auxiliaries, is another powerful method to control the stereochemistry at the C3 position of the thiolane ring. nih.gov The synthesis of chiral 1,3-dioxolanes and 1,3-dioxanes has demonstrated that molecular chirality can induce diastereotopicity in neighboring groups, an effect that can be studied using NMR methods. nih.govresearchgate.net The development of chiral derivatives is essential for applications in asymmetric catalysis, chiral recognition, and pharmacology. PubChem contains entries for specific chiral derivatives such as [(3S)-1,1-dioxothiolan-3-yl]-prop-2-enylazanium, highlighting the existing interest in the stereochemistry of this ring system. nih.gov

Table 1: Approaches to Chiral Synthesis of 1,1-Dioxothiolan Derivatives

| Synthetic Approach | Description | Key Advantages | Relevant Precedents |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials that already contain the desired stereocenter(s). | High enantiomeric purity, well-established routes. | Use of natural amino acids and α-hydroxy acids (e.g., lactic, mandelic acid). nih.govnih.gov |

| Asymmetric Catalysis | Employs a chiral catalyst to stereoselectively create the desired chiral center from a prochiral substrate. | High catalytic efficiency, potential for creating various stereoisomers. | Pd-catalyzed asymmetric spirocyclization using chiral ligands. nih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. The auxiliary is removed afterward. | High diastereoselectivity, predictable stereochemical outcomes. | Use of chiral 1,3-dioxolan-4-ones in asymmetric alkylation. nih.gov |

Integration into Complex Heterocyclic Systems

Incorporating the 1,1-dioxothiolan-3-yl moiety into larger, more complex heterocyclic systems is a promising strategy for developing novel compounds with enhanced functionality. The reactivity of the thiolane ring and its substituents can be exploited for ring-transformation reactions. For example, methods used for the synthesis and reaction of 3H-1,2-dithiole-3-thiones, which can be converted into various other heterocyclic systems via 1,3-dipolar cycloaddition or sulfur atom replacement, could be adapted. mdpi.comnih.gov The synthesis of 2-ylidene-1,3-dithiolanes from methylene-active compounds and carbon disulfide also provides a template for building complex structures. researchgate.net This integration could lead to the development of novel bioactive molecules or functional materials, such as chiral polythiophenes, where the sulfolane unit could influence the polymer's electronic properties and chiral arrangement. mdpi.com

Emerging Applications and Interdisciplinary Research

The unique combination of a polar sulfone group and a reactive thioester makes this compound and its derivatives attractive candidates for a range of applications, spanning from catalysis to materials science.

Development of Novel Reagents and Catalysts based on the Compound

The sulfur atom in this compound and its derivatives can act as a ligand for metal centers, suggesting potential applications in catalysis. Derivatives such as potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate have been synthesized and investigated for their utility. mdpi.com The development of catalysts based on this scaffold could leverage principles from existing systems, such as Lewis acid-enhanced catalysis for phosphorothioate (B77711) synthesis or copper- and palladium-catalyzed reactions for C-S bond formation. researchgate.net The sulfone group can influence the electronic properties of the metal center, potentially tuning the catalyst's reactivity and selectivity. Furthermore, the thioester can be a reactive handle for creating new reagents for organic synthesis, analogous to how S-(1,3-Dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate serves as an electrophilic phosphorothiolation reagent. researchgate.net

Contribution to Advanced Materials Science and Self-Assembly Systems

The structural features of this compound derivatives are well-suited for applications in materials science. The polarity of the 1,1-dioxothiolan ring and the potential for intermolecular interactions make these compounds interesting building blocks for self-assembling systems and functional polymers. Research on related five-membered 1,3-dithia heterocycles has shown their utility in creating materials for optical data storage and UV-protective coatings due to their electronic and optical properties. researchgate.net Similarly, incorporating the 1,1-dioxothiolan-3-yl moiety into conjugated polymers, such as polythiophenes, could modulate their aggregation behavior and chiral ordering, which is crucial for applications in organic electronics and sensors. mdpi.com The ability to synthesize chiral derivatives further enhances this potential, allowing for the creation of chiroptical materials.

Bio-Inspired Synthesis and Mechanistic Insights from Related Structures

Bio-inspired synthesis endeavors to mimic nature's efficient and selective methods for creating complex molecules. In the context of this compound, this involves drawing inspiration from biological processes that form thioester and sulfone functionalities.

Thioesters are pivotal intermediates in numerous biochemical pathways, including fatty acid metabolism and the biosynthesis of natural products like polyketides. wikipedia.org Nature utilizes enzymes to form thioesters with remarkable specificity, often through the activation of carboxylic acids with coenzyme A (CoA). wikipedia.org The inherent reactivity of thioesters, such as acetyl-CoA, makes them excellent acyl donors in biological systems. wikipedia.orgnih.gov Researchers are exploring enzymatic and biomimetic catalytic systems to replicate this efficiency in the lab. For instance, synthetic strategies are being developed that use biocatalysts to facilitate the condensation of thiols and carboxylic acids under mild, environmentally friendly conditions, circumventing the need for harsh dehydrating agents. wikipedia.org

The sulfone group, specifically the sulfolane (tetrahydrothiophene-1,1-dioxide) ring, also has parallels in nature, although it is less common than the thioester. wikipedia.org The primary bio-inspired approach to sulfone synthesis is through the oxidation of the corresponding sulfide (B99878). researchgate.net Biological systems employ monooxygenase enzymes to carry out such oxidations with high chemo- and stereoselectivity. Mimicking this, chemical research focuses on developing selective oxidation catalysts that can convert sulfides to sulfones without over-oxidizing other functional groups in the molecule. researchgate.net

Future Outlook and Challenges in Thioester and Sulfone Chemistry

The fields of thioester and sulfone chemistry are poised for significant advancements, driven by the demand for novel molecules in pharmaceuticals, agrochemicals, and materials science. nih.govmarketresearchfuture.com However, several challenges must be addressed to unlock the full potential of compounds like this compound.

Future Outlook:

Sustainable Synthesis: A major trend is the development of greener and more sustainable synthetic methods. nih.gov This includes the use of photocatalysis, electrochemistry, and biocatalysis to synthesize thioesters and sulfones, reducing reliance on hazardous reagents and harsh reaction conditions. nih.govnus.edu.sg For example, recent research has demonstrated photocatalytic strategies for creating thioesters from sulfone reagents or elemental sulfur. nus.edu.sg

Novel Applications: The unique chemical properties of thioesters and sulfones make them attractive for new applications. Thioesters are being explored for their role in prebiotic chemistry and the formation of peptides, which could shed light on the origins of life. nih.govchemrxiv.org The market for thioesters is growing, with applications in food additives, flavoring agents, and biodegradable polymers. marketresearchfuture.com Sulfones are valued as "chemical chameleons" due to their versatile reactivity, which can be modulated for use in drug development and functional materials. nih.gov

Asymmetric Synthesis: The synthesis of chiral sulfones, where the sulfur atom is part of a stereocenter, is a rapidly developing area. rsc.org Enantiomerically pure sulfones are highly sought after as building blocks in the synthesis of complex, biologically active molecules. rsc.org Future research will likely focus on developing new catalytic methods for the asymmetric synthesis of these valuable compounds.

Challenges:

Selectivity: A persistent challenge in sulfone synthesis is controlling the oxidation of sulfides. It can be difficult to stop the reaction at the sulfoxide (B87167) stage, often leading to a mixture of products. researchgate.net Developing highly selective and chemoselective oxidation methods remains a key research goal. researchgate.net

Stability and Isolation: The introduction of highly polar functional groups like sulfates and sulfones can make molecules water-soluble and difficult to isolate from aqueous reaction mixtures. nih.gov Thioesters, while more stable than their oxygen ester counterparts in some respects, can be susceptible to hydrolysis, particularly under non-neutral pH conditions. nih.gov

Regioselectivity: For complex molecules with multiple functional groups, achieving regioselectivity—the ability to react at one specific site—is a significant hurdle. nih.gov Developing synthetic methods that allow for the precise functionalization of molecules containing thioester and sulfone groups is crucial for creating complex derivatives.

Enantioselective Deoxygenation: While the synthesis of chiral sulfones is advancing, the reverse process—the enantioselective deoxygenation of sulfones to form chiral sulfoxides—remains a major challenge in organosulfur chemistry. researchgate.net New catalytic systems are needed to achieve this transformation efficiently.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-(1,1-dioxothiolan-3-yl) ethanethioate, and what are the critical reaction parameters influencing yield?

- Methodology : The compound is typically synthesized via Sonogashira cross-coupling reactions between 2,3-dibromonorbornadiene and thioester/ether precursors. Key parameters include catalyst choice (e.g., Pd/Cu systems), solvent polarity, and reaction temperature. Degradation of intermediates (e.g., thioester cleavage) must be mitigated by optimizing reaction time and anhydrous conditions .

- Critical Data : Yield variations (e.g., 51–57% in analogous syntheses) depend on precursor purity and catalytic efficiency .

Q. How can researchers characterize the purity and structural integrity of S-(1,1-dioxothiolan-3-yl) ethanethioate?

- Methodology : Use a combination of:

- NMR Spectroscopy : NMR to confirm carbonyl (δ ~191 ppm) and thioester (δ ~56 ppm) groups .

- HPLC : Chiral columns (e.g., Chiralcel AD-3) with n-heptane/isopropanol (85:15) eluent to resolve enantiomeric impurities (retention time: 13.2–16.4 min) .

- HRMS : Validate molecular weight (e.g., [M+Na] at m/z 357.0920) .

Q. What are the key physicochemical properties of S-(1,1-dioxothiolan-3-yl) ethanethioate relevant to experimental design?

- Data :

- Molecular Weight : 174.26 g/mol (exact mass: 174.0715) .

- Polar Surface Area : 59.4 Ų (predicts moderate solubility in polar aprotic solvents) .

- LogP : ~1.2 (indicates moderate hydrophobicity, suitable for organic-phase reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for S-(1,1-dioxothiolan-3-yl) ethanethioate derivatives?

- Methodology :

- Comparative Analysis : Cross-reference and NMR shifts with structurally analogous compounds (e.g., spironolactone derivatives, δ 77.6 ppm for cyclopentyl carbons) .

- Dynamic Kinetic Resolution : Use asymmetric catalysis (e.g., hydrogen transfer) to isolate enantiomers and assign stereochemical discrepancies .

Q. What strategies optimize the stability of S-(1,1-dioxothiolan-3-yl) ethanethioate under catalytic conditions?

- Methodology :

- Protective Group Chemistry : Introduce sterically bulky substituents to shield the thioester moiety from nucleophilic attack .

- Solvent Screening : Use low-polarity solvents (e.g., DCM) to reduce hydrolysis.

- Temperature Control : Maintain reactions below 40°C to prevent thermal degradation .

Q. How do computational models predict the reactivity of the thioester group in S-(1,1-dioxothiolan-3-yl) ethanethioate?

- Methodology :

- DFT Calculations : Model transition states for nucleophilic acyl substitution (e.g., attack at the carbonyl carbon).

- Molecular Dynamics : Simulate solvent effects on thioester stability (e.g., solvation shells in DMSO vs. THF) .

Q. What advanced techniques are used to study the supramolecular assembly of thioester-functionalized compounds?

- Methodology :

- Radical End-Fusion : Employ Zn(OAc)/DBU systems to generate reactive intermediates for polymerization (e.g., pentenyl-thioester derivatives) .

- X-Ray Diffraction : Resolve crystal packing motifs influenced by sulfur-oxygen interactions .

Data Contradiction Analysis

Q. Why do reported melting points for S-(1,1-dioxothiolan-3-yl) ethanethioate analogs vary significantly (e.g., 205–208°C vs. ambient stability)?

- Root Cause : Polymorphism or residual solvents in crystallized products.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.